molecular formula C12H6Cl4 B1211631 2,2',4,5'-Tetrachlorobiphenyl CAS No. 41464-40-8

2,2',4,5'-Tetrachlorobiphenyl

Cat. No.: B1211631
CAS No.: 41464-40-8
M. Wt: 292 g/mol
InChI Key: ZWPVHELAQPIZHO-UHFFFAOYSA-N
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Description

2,2’,4,5’-Tetrachlorobiphenyl is one of the many polychlorinated biphenyls (PCBs), a group of synthetic organic chemicals with 1-10 chlorine atoms attached to biphenyl. These compounds were widely used in industrial applications due to their chemical stability and insulating properties. they were banned in the 1970s because of their persistence in the environment and potential health hazards .

Biochemical Analysis

Biochemical Properties

2,2’,4,5’-Tetrachlorobiphenyl plays a role in various biochemical reactions, primarily through its interaction with enzymes and proteins involved in xenobiotic metabolism. It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . This activation mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons. Additionally, 2,2’,4,5’-Tetrachlorobiphenyl interacts with the estrogen receptor, influencing gene expression and affecting cellular proliferation and differentiation in target tissues .

Cellular Effects

2,2’,4,5’-Tetrachlorobiphenyl has been shown to impact various cellular processes. It affects oxidative phosphorylation in rat liver mitochondria by inhibiting both the respiratory and phosphorylation subsystems and increasing membrane leak . This compound also influences cell membranes, as observed in Ralstonia eutropha H850, where it decreases membrane fluidity and alters fatty acid composition . Furthermore, 2,2’,4,5’-Tetrachlorobiphenyl interacts with the estrogen receptor, affecting gene expression and cellular proliferation .

Molecular Mechanism

At the molecular level, 2,2’,4,5’-Tetrachlorobiphenyl exerts its effects through various mechanisms. It binds to the estrogen receptor, influencing gene expression and cellular proliferation . Additionally, it inhibits Complex I in the mitochondrial respiratory chain, leading to decreased ATP production and increased membrane leak . This compound also decreases the number of oligomycin-binding sites, causing a significant drop in membrane potential generated by ATP hydrolysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,4,5’-Tetrachlorobiphenyl change over time. Studies have shown that this compound inhibits the rate of respiration in rat liver mitochondria by 23-26% . It also decreases the number of oligomycin-binding sites by 20%, leading to a significant drop in membrane potential generated by ATP hydrolysis . These effects are observed over time, indicating the compound’s stability and persistence in biological systems.

Dosage Effects in Animal Models

The effects of 2,2’,4,5’-Tetrachlorobiphenyl vary with different dosages in animal models. High purity model compounds, such as PCB52 (2,2’,5,5’-Tetrachlorobiphenyl), have been administered to young adult rats and pregnant female rats at various dose levels . These studies have shown that higher doses lead to reduced levels of circulating thyroid hormones T4 and T3, altered open field behavior, impaired auditory function, and changes in retinoid metabolism . Additionally, high doses of 2,2’,4,5’-Tetrachlorobiphenyl can cause neurobehavioral effects and altered sexually dimorphic behavior in offspring .

Metabolic Pathways

2,2’,4,5’-Tetrachlorobiphenyl is involved in various metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated, sulfated, and methylated metabolites . These metabolites are primarily found in the serum and liver of exposed animals . The compound’s metabolism also affects the levels of endogenous serum metabolites, such as L-cysteine, glycine, cytosine, sphingosine, thymine, linoleic acid, orotic acid, L-histidine, and erythrose .

Transport and Distribution

The transport and distribution of 2,2’,4,5’-Tetrachlorobiphenyl within cells and tissues are influenced by its lipophilic nature. This compound accumulates in the lipid bilayer of cellular membranes, leading to alterations in membrane organization . It is distributed in various tissues, including adipose, brain, liver, lung, and serum . The compound’s metabolites, such as 2,2’,5,5’-Tetrachlorobiphenyl-4-ol, are also detected in these compartments .

Subcellular Localization

2,2’,4,5’-Tetrachlorobiphenyl localizes to specific subcellular compartments, primarily within the lipid bilayer of cellular membranes . Its lipophilic nature allows it to accumulate in these membranes, leading to alterations in membrane fluidity and organization . This localization affects the compound’s activity and function, influencing various cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,4,5’-Tetrachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The reaction can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and duration, are carefully controlled to achieve the desired substitution pattern .

Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,2’,4,5’-Tetrachlorobiphenyl, was historically carried out by direct chlorination of biphenyl in the presence of a catalyst. The process involved multiple stages of chlorination to achieve the desired degree of chlorination and substitution pattern .

Chemical Reactions Analysis

Types of Reactions: 2,2’,4,5’-Tetrachlorobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2’,4,5’-Tetrachlorobiphenyl has been extensively studied for its environmental impact and toxicological effects. It is used in research to understand the behavior of persistent organic pollutants in the environment and their effects on human health. Additionally, it serves as a model compound in studies of bioremediation and the development of analytical methods for detecting PCBs in environmental samples .

Mechanism of Action

The mechanism of action of 2,2’,4,5’-Tetrachlorobiphenyl involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound alters the transcription of genes involved in xenobiotic metabolism, particularly those encoding cytochrome P450 enzymes. This leads to the induction of Phase I and Phase II metabolic enzymes, which can result in the formation of reactive metabolites and subsequent toxic effects .

Comparison with Similar Compounds

  • 2,2’,5,5’-Tetrachlorobiphenyl
  • 2,2’,4,4’-Tetrachlorobiphenyl
  • 2,3’,4,4’-Tetrachlorobiphenyl

Comparison: 2,2’,4,5’-Tetrachlorobiphenyl is unique in its specific substitution pattern, which influences its chemical reactivity and biological effects. Compared to other tetrachlorobiphenyls, it has distinct environmental persistence and toxicity profiles. For instance, 2,2’,5,5’-Tetrachlorobiphenyl is known for its higher resistance to biodegradation, while 2,2’,4,4’-Tetrachlorobiphenyl has different binding affinities to biological receptors .

Properties

IUPAC Name

1,4-dichloro-2-(2,4-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4/c13-7-2-4-11(15)10(5-7)9-3-1-8(14)6-12(9)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPVHELAQPIZHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8073508
Record name 2,2',4,5'-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41464-40-8
Record name PCB 49
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41464-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2',4,5'-Tetrachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041464408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',4,5'-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',4,5'-TETRACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT5E4PD553
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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